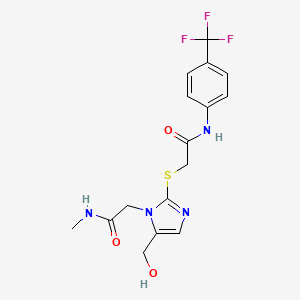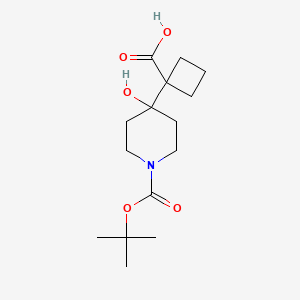
1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2241130-74-3 . It has a molecular weight of 281.35 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h5H,4,6-10H2,1-3H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.35 . It is a powder that is stored at room temperature .Scientific Research Applications
Scale-up Synthesis in Photo Flow Chemistry
Yamashita, Nishikawa, and Kawamoto (2019) explored the continuous photo flow synthesis of a compound closely related to 1-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylic acid. This process is significant for the large-scale production of biologically active compounds and materials science applications, especially those containing cyclobutane rings labeled with deuterium atoms. This research demonstrates the potential for efficient production of complex cyclobutane derivatives, which can be useful in various scientific studies, including nonclinical and clinical pharmacokinetics (Yamashita, T., Nishikawa, H., & Kawamoto, T., 2019).
Stereoselective Syntheses of Piperidine Derivatives
Boev, Moskalenko, Belopukhov, and Przheval’skii (2015) focused on the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, compounds similar to the tert-Butoxycarbonyl-substituted cyclobutane carboxylic acid. These syntheses are essential for the development of diverse organic compounds with potential applications in medicinal chemistry and the study of complex molecular interactions (Boev, V., Moskalenko, A. I., Belopukhov, S., & Przheval’skii, N. M., 2015).
Crystal and Molecular Structure Analysis
Cetina, Hergold-Brundić, Raos, and Žuža-Mak (2003) conducted a study on a closely related compound, focusing on its crystal and molecular structure. Such structural analyses are crucial for understanding the properties and potential applications of these compounds in various fields, including material science and pharmaceuticals. The conformational analysis provided insights into the stability and reactivity of such molecules (Cetina, M., Hergold-Brundić, A., Raos, N., & Žuža-Mak, L., 2003).
Antibacterial Activity Research
Prasad (2021) synthesized novel derivatives of a compound structurally similar to the tert-Butoxycarbonyl-substituted cyclobutane carboxylic acid and evaluated their antibacterial activities. This research underscores the potential medicinal applications of such compounds, particularly in developing new antibacterial agents (Prasad, K., 2021).
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) synthesized functionalized amino acid derivatives, including those with tert-butoxycarbonyl groups, for designing anticancer agents. This illustrates the role of these compounds in the development of new pharmacophores and their potential impact in cancer treatment research (Kumar, V., Mudgal, M. M., Rani, N., Jha, A., Jaggi, M., Singh, A. T., Sanna, V., Singh, P., Sharma, P., Irchhaiya, R., & Burman, A., 2009).
Safety and Hazards
properties
IUPAC Name |
1-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-13(2,3)21-12(19)16-9-7-15(20,8-10-16)14(11(17)18)5-4-6-14/h20H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBQXHKJWYUCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2(CCC2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

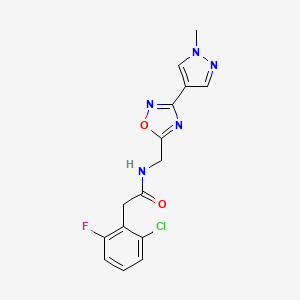
![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)
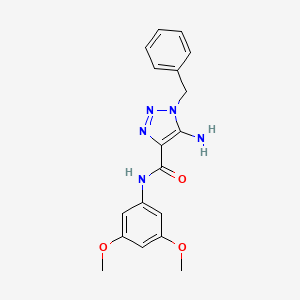
![2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2415874.png)
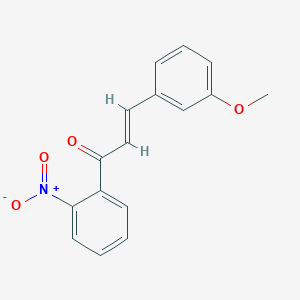
![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2415878.png)
![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)
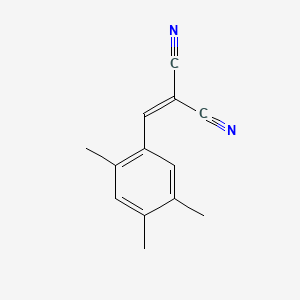
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)
![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)

